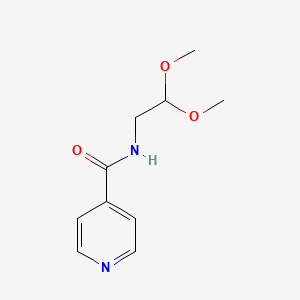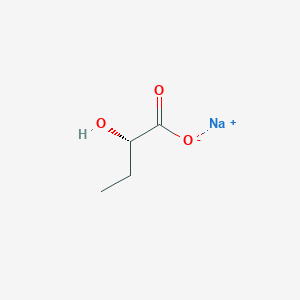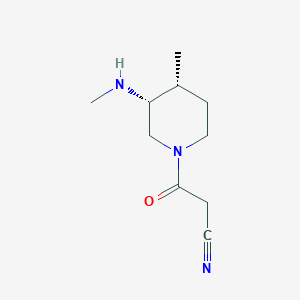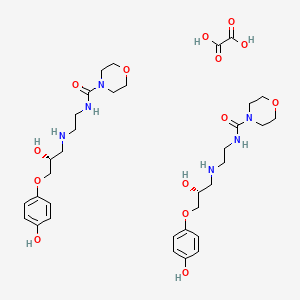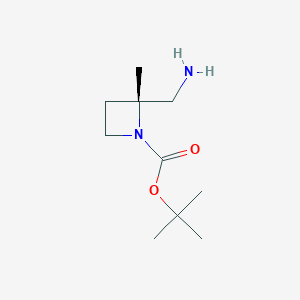
tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
Overview
Description
“tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate” is a complex organic compound. The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of compounds related to “tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate” often involves the use of tert-butyl groups. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate” is complex due to the presence of the tert-butyl group. This group is known for its crowded structure, which elicits a unique reactivity pattern .Chemical Reactions Analysis
The tert-butyl group in “tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate” is known for its unique reactivity pattern. It is used in various chemical transformations . For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .Scientific Research Applications
Hydroformylation and Synthesis of Amino Acid Derivatives
The compound has been used in stereoselective hydroformylation to produce important intermediates for the synthesis of homochiral amino acid derivatives. This process involves homogeneous transition-metal-catalyzed reactions, offering significant synthetic value due to the high diastereoselectivities achieved (Kollár & Sándor, 1993).
Chiral Auxiliary Applications
The compound serves as a chiral auxiliary in organic synthesis. It's used for the preparation of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid and amino acid derivatives. Its effectiveness as a chiral auxiliary has been compared with other auxiliaries for similar transformations (Studer, Hintermann & Seebach, 1995).
Carbonylative Ring Expansion Studies
This compound has been the subject of theoretical studies, particularly in the context of rhodium(I) catalyzed carbonylative ring expansions of aziridines to beta-lactams. These studies are crucial for understanding the regioselectivity and enantiospecificity in organic synthesis (Ardura, López & Sordo, 2006).
Conformational Isomerism
Research on 1-alkyl-2-carboazetidines derived from the reaction of primary amines with α,γ-dibromocarbonyl compounds has been conducted. These azetidines have shown interesting conformational isomerism, which is essential for understanding molecular interactions and stability (Rodebaugh & Cromwell, 1971).
Dynamic Kinetic Resolution
This compound is used in dynamic kinetic resolution processes to form stereoselective carbon−carbon bonds. It's a novel chiral auxiliary in this context, demonstrating unique characteristics and facilitating the synthesis of biologically active compounds (Kubo, Kubota, Takahashi & Nunami, 1997).
properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7,11H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWLYCFJANZTK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



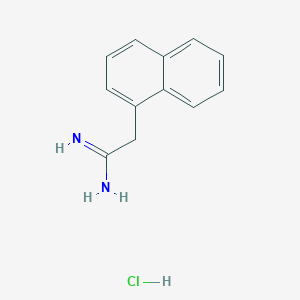
![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)
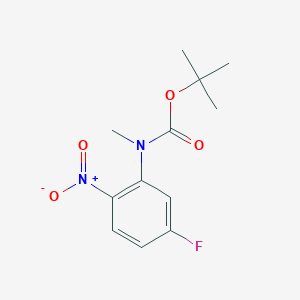
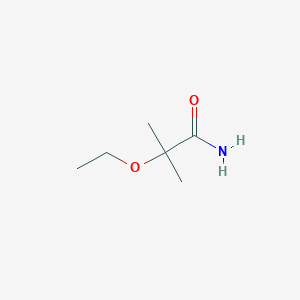
![tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3107892.png)
